molecular formula C18H18ClNO3 B6582910 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate CAS No. 1241973-82-9

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate

Cat. No.: B6582910
CAS No.: 1241973-82-9
M. Wt: 331.8 g/mol
InChI Key: RMGLQJZCXKJTPF-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate is a synthetic organic compound featuring a 4-chlorobenzoate ester core linked to a carbamoyl-functionalized methyl group. The carbamoyl moiety is further substituted with a 1-(4-methylphenyl)ethyl chain. The carbamoyl group may enable hydrogen bonding, affecting solubility and target interactions.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-3-5-14(6-4-12)13(2)20-17(21)11-23-18(22)15-7-9-16(19)10-8-15/h3-10,13H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLQJZCXKJTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoic acid with {[1-(4-methylphenyl)ethyl]carbamoyl}methyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, metabolic pathways, and regulatory pathways.

Comparison with Similar Compounds

Benzoylmethyl 4-Chlorobenzoate

Structure : Replaces the carbamoyl group with a benzoyl moiety (Ph-CO-O-).
Key Differences :

  • Interactions : Lacks hydrogen-bonding capability from carbamoyl, reducing solubility in polar solvents.
  • Conformation : X-ray data for benzoylmethyl 4-chlorobenzoate shows planar aromatic rings and standard bond lengths, suggesting similar steric profiles to the target compound .
Property Target Compound Benzoylmethyl 4-Chlorobenzoate
Functional Group Carbamoyl (N-CO-O-) Benzoyl (Ph-CO-O-)
Hydrogen Bonding Yes (NH) No
Predicted Reactivity Moderate High (due to benzoyl)

1-[(2-Methoxyethyl)carbamoyl]ethyl 4-Aminobenzoate Hydrochloride

Structure: Features a 4-aminobenzoate (electron-donating NH₂) instead of 4-chloro and a hydrochloride salt. Key Differences:

  • Substituent Effects: The 4-amino group increases electron density, reducing ester stability compared to the electron-withdrawing 4-chloro group.
  • Solubility : Hydrochloride salt form enhances water solubility, whereas the target compound’s chloro group favors lipophilicity .
  • Bioactivity: Amino groups may enable different biological interactions (e.g., DNA binding vs. enzyme inhibition).
Property Target Compound 4-Aminobenzoate Analogue
Substituent 4-Cl (Electron-withdrawing) 4-NH₂ (Electron-donating)
Solubility Lipophilic High (due to HCl salt)
Stability Higher (Cl stabilizes ester) Lower (NH₂ destabilizes ester)

Carbamate Pesticides (e.g., Chlorpropham)

Structure : Carbamate esters (O-CO-N-) vs. the target’s carbamoyl ester (N-CO-O-).
Key Differences :

  • Bioactivity : Carbamates (e.g., chlorpropham) inhibit acetylcholinesterase in pests, while the target’s carbamoyl group may act as a pro-drug or bind alternative targets .
  • Degradation : Carbamates hydrolyze to toxic isocyanates; the target compound’s hydrolysis products (4-chlorobenzoic acid, carbamoyl alcohol) may have distinct environmental profiles.
Property Target Compound Chlorpropham
Core Structure Carbamoyl ester (N-CO-O-) Carbamate (O-CO-N-)
Mode of Action Unclear (potential pro-drug) Acetylcholinesterase inhibition
Hydrolysis Products 4-Chlorobenzoic acid, alcohol Isocyanate, phenol derivatives

Research Implications and Limitations

  • Synthesis : The target compound can likely be synthesized via esterification of 4-chlorobenzoic acid with a carbamoylmethyl alcohol precursor, analogous to methods for benzoylmethyl 4-chlorobenzoate .
  • Biological Activity : Predicted pesticidal activity due to chloro and carbamoyl groups, but empirical studies are needed to confirm mechanisms.
  • Data Gaps: No direct studies on the compound were found in the provided evidence; comparisons rely on structural extrapolation.

Recommendations for Future Research :

Conduct hydrolysis kinetics to compare stability with benzoylmethyl 4-chlorobenzoate.

Evaluate acetylcholinesterase inhibition and compare with carbamate pesticides .

Assess solubility and partition coefficients to predict environmental behavior.

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